(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane
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Overview
Description
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropene and heptanal.
Epoxidation Reaction: The key step in the synthesis is the epoxidation of the double bond in 3-chloropropene. This can be achieved using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Formation of the Oxirane Ring: The reaction proceeds with the formation of the oxirane ring, resulting in the desired epoxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols.
Scientific Research Applications
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-pentyloxirane
- (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-nonyloxirane
Uniqueness
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is unique due to its specific structural features, such as the heptyl group and the chloropropenyl group. These features confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
646534-09-0 |
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Molecular Formula |
C12H21ClO |
Molecular Weight |
216.75 g/mol |
IUPAC Name |
(2S,3S)-2-(3-chloroprop-1-enyl)-3-heptyloxirane |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-8-11-12(14-11)9-7-10-13/h7,9,11-12H,2-6,8,10H2,1H3/t11-,12-/m0/s1 |
InChI Key |
BQKSTRJSISPPEE-RYUDHWBXSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@@H](O1)C=CCCl |
Canonical SMILES |
CCCCCCCC1C(O1)C=CCCl |
Origin of Product |
United States |
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